![molecular formula C15H16O3 B5721035 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in several plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one varies depending on its pharmacological properties. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation. Coumarin has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, leading to anti-tumor effects. It has been found to inhibit the activity of enzymes involved in blood coagulation, leading to anti-coagulant effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to a reduction in the risk of several chronic diseases. Coumarin has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. It has been found to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments. It is a naturally occurring compound, making it readily available for research purposes. It has been extensively studied for its pharmacological properties, making it a well-known compound in the scientific community. However, 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, making it necessary to use lower concentrations for experiments. Additionally, this compound has poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the use of this compound in the treatment of cancer and diabetes.
Métodos De Síntesis
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate or sulfuric acid.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its various pharmacological properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been shown to have antioxidant and neuroprotective effects. It has been used in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
4-ethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-11-7-15(16)18-14-8-12(5-6-13(11)14)17-9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQNHFVMIDCDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

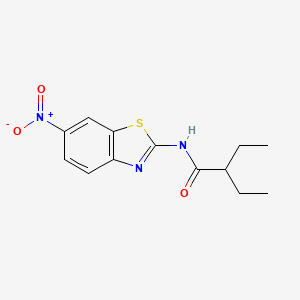

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
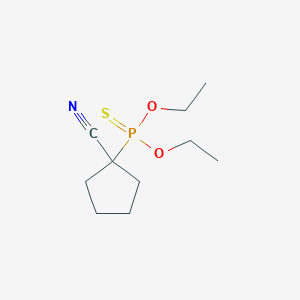

![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
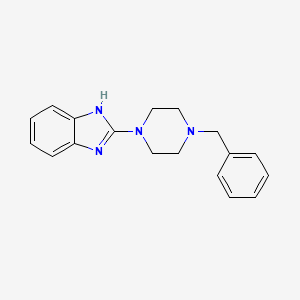
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
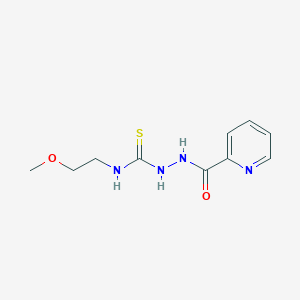
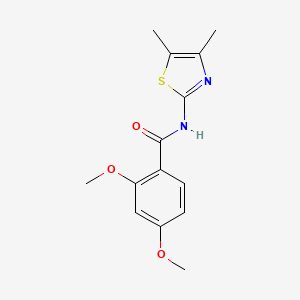
![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
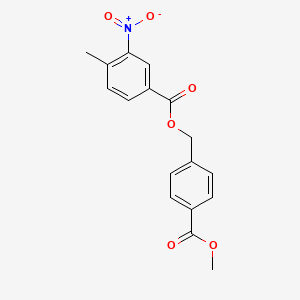
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)